molecular formula C10H15ClN2O B2437766 2-Amino-N-ethyl-N-phenylacetamide hydrochloride CAS No. 2126162-20-5

2-Amino-N-ethyl-N-phenylacetamide hydrochloride

Cat. No.: B2437766
CAS No.: 2126162-20-5
M. Wt: 214.69
InChI Key: LXBGRHCCCNSTQQ-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride typically involves the reaction of N-ethyl-N-phenylacetamide with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-amino-N-ethyl-N-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGRHCCCNSTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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